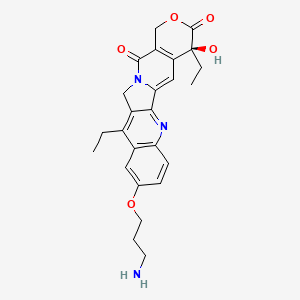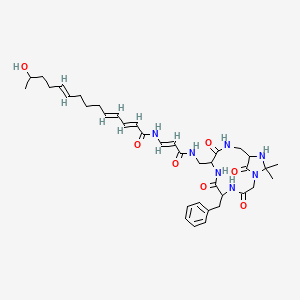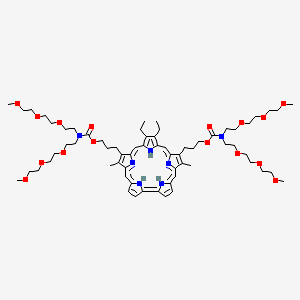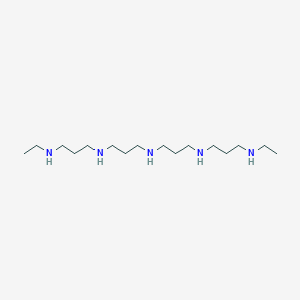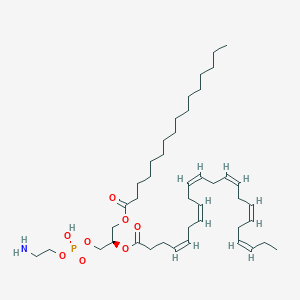
12-Oxophytodienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxophytodienoic acid is a natural product found in Arabidopsis thaliana and Linum usitatissimum with data available.
Scientific Research Applications
1. Role in Jasmonate Biosynthesis
12-Oxophytodienoic acid (12-OPDA) plays a critical role in jasmonate biosynthesis. Research has shown that 12-OPDA is converted by the enzyme 12-oxophytodienoate reductase 3 (OPR3) into a crucial intermediate for the biosynthesis of the plant hormone jasmonic acid (JA). This process is vital for plant responses to environmental stimuli and stress signals such as wounding, UV-light, and pathogen attacks (Schaller et al., 2000), (Stintzi & Browse, 2000).
2. Signaling in Plant Development and Stress Response
12-OPDA functions significantly in plant cell signaling, stress acclimation, and development. It regulates various aspects of plant immunity, seed dormancy, germination, and gene expression, linking it to prostaglandin-like activities in animals (Maynard et al., 2018).
3. Involvement in Plant Defense Mechanisms
Research on 12-OPDA has demonstrated its involvement in plant defense mechanisms against pathogens. The compound mediates mechanotransductory processes and serves as a precursor for jasmonic acid, a mediator of plant herbivore defense (Stelmach et al., 2001).
4. Impact on Insect Physiology
12-OPDA is isomerized in the gut of herbivorous insects, affecting their physiology and potentially influencing their development and interaction with plants. This transformation is achieved by a specific glutathione S-transferase in the insect gut (Dąbrowska et al., 2011), (Shabab et al., 2014).
properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3- |
InChI Key |
PMTMAFAPLCGXGK-CLTKARDFSA-N |
Isomeric SMILES |
CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)O |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
synonyms |
12-oxo-cis-10, cis-15-phytodienoic acid 12-oxo-PDA 12-oxo-phytodienoic acid 12-oxophytodienoate 12-oxophytodienoic acid 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid OPDA acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)

![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)
![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)
